molecular formula C14H21BrN2O3S B14921003 1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine

1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B14921003
M. Wt: 377.30 g/mol
InChI Key: HARWKEWWUXWLNP-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 5-bromo-2-methoxybenzyl group and an ethylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the benzyl ring.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

    Substitution: The bromine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the benzyl ring, along with the ethylsulfonyl group on the piperazine ring, contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

1-(5-Bromo-2-methoxybenzyl)-4-(ethylsulfonyl)piperazine can be compared with other similar compounds, such as:

    5-Bromo-2-methoxybenzenesulfonamide: This compound shares the bromine and methoxy groups but differs in the presence of a sulfonamide group instead of a piperazine ring.

    N-(5-bromo-2-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine: This compound has a similar benzyl group but features a different amine and sulfanyl substitution.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H21BrN2O3S

Molecular Weight

377.30 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C14H21BrN2O3S/c1-3-21(18,19)17-8-6-16(7-9-17)11-12-10-13(15)4-5-14(12)20-2/h4-5,10H,3,6-9,11H2,1-2H3

InChI Key

HARWKEWWUXWLNP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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